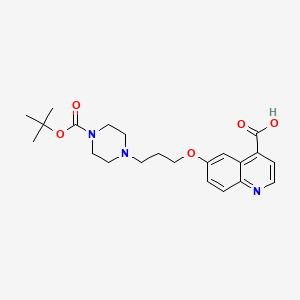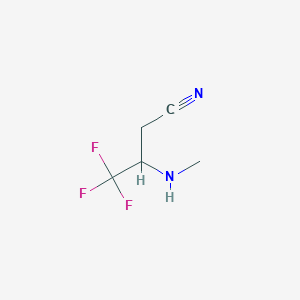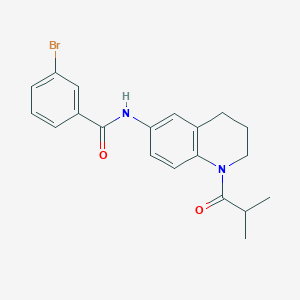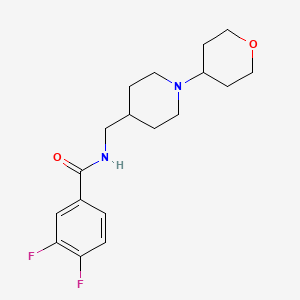
6-(3-(4-(叔丁氧羰基)哌嗪-1-基)丙氧基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid" is a synthetic molecule that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic antibacterial agents that have gained significant attention due to their potent activity against a wide range of bacterial pathogens. The structural features of quinolones, such as the presence of a carboxylic acid group and a piperazine ring, are critical for their antibacterial activity. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis, which can be removed under acidic conditions to reveal the free amine.
Synthesis Analysis
The synthesis of quinolone derivatives typically involves the formation of the quinolone core, followed by the introduction of various substituents that can modulate the compound's antibacterial activity. For example, the synthesis of 1,8-disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives was achieved by introducing fluorine and methoxy groups at specific positions on the quinolone ring, which affected the in vitro and in vivo antibacterial activity . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods could be adapted to synthesize the compound by appropriately modifying the substituents and protecting groups.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecule influence its overall shape . These structural details are important for understanding how the compound might interact with its biological targets, such as DNA gyrase, which is a common target for quinolones.
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, particularly those involving the functional groups attached to the quinolone core. The tert-butoxycarbonyl group, for example, can be removed under acidic conditions to unmask the primary amine, which can then participate in further chemical reactions. The presence of a carboxylic acid group also allows for the formation of salts and esters, which can modify the compound's solubility and pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's formulation and delivery as a potential therapeutic agent. For example, the crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solubility and stability . The presence of fluorine atoms can also influence the lipophilicity of the compound, which is an important factor in its ability to penetrate bacterial cell walls and reach its target .
科学研究应用
抗微生物应用
- 合成和抗微生物活性评估:已合成类似于6-(3-(4-(叔丁氧羰基)哌嗪-1-基)丙氧基)喹啉-4-羧酸的化合物,并对它们的抗菌和抗真菌活性进行了评估。例如,喹啉-3-羧酸衍生物显示出对包括白念珠菌和新生隐球菌在内的各种病原体具有良好的抗微生物活性(Srinivasan et al., 2010)。类似的化合物也已合成并表征其对各种细菌和真菌的抗微生物性能,显示出显著的抗菌和弱抗真菌活性(Rameshkumar et al., 2003)。
光化学性质
- 喹啉衍生物的光化学:对类似于6-(3-(4-(叔丁氧羰基)哌嗪-1-基)丙氧基)喹啉-4-羧酸的化合物进行了光化学行为研究。例如,已研究了环丙沙星在水溶液中的光化学性质,揭示了其在光照下的稳定性和反应性(Mella et al., 2001)。
晶体结构分析
- 晶体结构研究:已分析了与6-(3-(4-(叔丁氧羰基)哌嗪-1-基)丙氧基)喹啉-4-羧酸相关的化合物的晶体结构。例如,已研究了叔丁基4-{3-[6-(4-甲氧基苯基)-2-甲基嘧啶-4-基]喹啉-2-基}哌嗪-1-羧酸酯的晶体结构,提供了有关分子构象和分子间相互作用的见解(Anthal et al., 2018)。
抗菌潜力
- 合成用于抗菌应用:多项研究集中在合成喹诺酮衍生物以用于潜在的抗菌应用。这些化合物与6-(3-(4-(叔丁氧羰基)哌嗪-1-基)丙氧基)喹啉-4-羧酸具有结构相似性,已合成并评估了它们的抗菌功效(Koga et al., 1980)。
新衍生物的合成
- 新化合物的开发:还进行了有关合成喹诺酮化合物新衍生物的研究,旨在探索其化学性质和潜在应用。这些研究为理解类似于6-(3-(4-(叔丁氧羰基)哌嗪-1-基)丙氧基)喹啉-4-羧酸的化合物的合成和性质提供了框架(Yadav & Joshi, 2008)。
未来方向
The compound is described as a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation . This suggests that the compound may have potential applications in the field of chemical biology, particularly in the development of new methods for targeted protein degradation.
作用机制
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the pH could affect the ionization state of the compound, potentially influencing its interaction with targets. Temperature might affect the compound’s stability and its diffusion rate in the body.
属性
IUPAC Name |
6-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-22(2,3)30-21(28)25-12-10-24(11-13-25)9-4-14-29-16-5-6-19-18(15-16)17(20(26)27)7-8-23-19/h5-8,15H,4,9-14H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBYDJRXNXHGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)


![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)
![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)
![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)
![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)
![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)
![3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2505847.png)


![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2505853.png)